molecular formula C18H29NO3 B6715952 Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate

Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate

Cat. No.: B6715952
M. Wt: 307.4 g/mol
InChI Key: SUPHPEUXYZNTKV-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate is a complex organic compound that features a piperidine ring, a cyclohexene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate typically involves multiple steps. One common method includes the acylation of piperidine with 2-(cyclohexen-1-yl)acetyl chloride, followed by esterification with isopropanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating them. The cyclohexene ring may also play a role in the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate is unique due to its combination of a piperidine ring, a cyclohexene ring, and an ester group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)22-18(21)12-16-9-6-10-19(13-16)17(20)11-15-7-4-3-5-8-15/h7,14,16H,3-6,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPHPEUXYZNTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1CCCN(C1)C(=O)CC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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